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Diethyl terephthalate

Polymer synthesis Melt polycondensation Monomer selection

Researchers requiring high-purity terephthalate monomers often face energy-intensive preheating with high-melting alternatives. Diethyl terephthalate (mp 42-45 °C) eliminates this bottleneck, enabling direct liquid-phase feeding in PET polycondensation. • Melt point 42-45 °C enables ambient liquid handling • Boiling point 302 °C supports high-temperature solvent applications • ≥99% GC purity ensures reproducible analytical and polymerization results.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 636-09-9
Cat. No. B1670542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl terephthalate
CAS636-09-9
SynonymsDiethyl terephthalate;  NSC 68816;  NSC-68816;  NSC68816
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
InChIKeyONIHPYYWNBVMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Terephthalate – Technical Baseline Overview


Diethyl terephthalate (DET; CAS 636-09-9) is a diester compound formed from terephthalic acid and ethanol, with molecular formula C₁₂H₁₄O₄ and molecular weight 222.24 g/mol . It is classified as an aromatic dicarboxylate ester and serves as a key monomeric intermediate in the synthesis of polyethylene terephthalate (PET) polymers . At standard ambient temperature, DET exists as a white to pale cream crystalline solid with a melting point of 42–45 °C and a boiling point of 302 °C (at 760 mmHg) [1]. It is insoluble in water but miscible with ethanol, acetone, esters, and aromatic hydrocarbons [2]. DET is primarily utilized in polyester production, plasticizer formulations, and as a solvent in organic synthesis applications requiring elevated temperature stability [3].

Polymer intermediate: Supports PET synthesis via titanium-catalyzed melt polycondensation.
High-temperature solvent: Boiling point profile supports organic reactions requiring sustained heat.
Plasticizer research: Low volatility may suit long-term retention studies in thermoplastics.

Diethyl Terephthalate: Why Generic Substitution Fails


Generic substitution among terephthalate esters and phthalate congeners is technically unsound due to fundamentally divergent physicochemical profiles that directly govern reaction kinetics, end-product performance, and analytical reproducibility. Diethyl terephthalate (DET) exhibits a melting point of 42–45 °C and boiling point of 302 °C, whereas its closest homolog dimethyl terephthalate (DMT) melts at approximately 140 °C and boils at 288 °C [1]; these discrepancies preclude interchangeable use in melt-phase polycondensation processes. In plasticizer applications, the alkyl chain length of DET confers distinct low-volatility characteristics relative to dibutyl phthalate (DBP; boiling point 340 °C, density 1.05 g/cm³) [2], altering polymer compatibility and migration resistance. Furthermore, DET's specific esterase-mediated biotransformation profile differs from that of DMT in environmental degradation contexts [3]. These non-interchangeable properties mandate compound-specific procurement strategies for industrial and research workflows.

Melt polycondensation temperature mismatch
Dimethyl terephthalate (DMT) has a substantially higher melting point, which may alter reaction conditions and energy input compared to DET’s low-melting profile.
Plasticizer migration profile divergence
Dibutyl phthalate (DBP) exhibits different boiling point and density characteristics; low-volatility retention in polymer matrices may not transfer directly.
Enzymatic degradation pathway differences
DMT undergoes esterase-mediated detoxification to non-toxic MMT, while DET’s distinct ethyl ester kinetics may shift environmental fate assessments.

Diethyl Terephthalate – Quantitative Evidence Guide


Melting Point & Physical State: DET vs. DMT

Diethyl terephthalate (DET) exhibits a melting point of 42–45 °C and exists as a crystalline low-melting solid at ambient temperature, whereas its closest structural analog dimethyl terephthalate (DMT; CAS 120-61-6) displays a significantly higher melting point of approximately 140 °C [1]. This difference directly impacts process engineering: DET can be handled as a liquid or low-melting solid, enabling simpler feeding and mixing in melt-phase polycondensation reactors without requiring extensive preheating systems that DMT necessitates [1].

Melting point: DET vs DMT
Data to verify
DET 42–45°C vs DMT ~140°C, Δ ≈ –95 to –98°C
Process engineering fit for melt-phase polycondensation.
Sourcing data incomplete; verify with supplier certificate.
Polymer synthesis Melt polycondensation Monomer selection

Ti-Catalyzed Polycondensation Energy Barriers

Density functional theory (DFT) calculations investigating the titanium-mediated polycondensation of diethyl terephthalate (DET) with Ti(OEt)₄ catalyst revealed that the coordination of the carboxy oxygen mechanism (M3) exhibits the lowest energy barrier of 17.5 kcal/mol among three evaluated mechanistic pathways [1]. In contrast, the Lewis acid mechanism (M1) showed an energy barrier of 42.6 kcal/mol, comparable to the catalyst-free condition of 47.6 kcal/mol [1]. Distortion–interaction analysis further demonstrated that DET experiences lower distortion energy (37.4 kcal/mol) with Ti(OEt)₄ relative to Ti(OEt)₃⁺ (67.6 kcal/mol), establishing a quantitative basis for catalyst selection and process optimization [1].

Ti-catalyzed polycondensation barriers
Head-to-head
M3 energy barrier 17.5 kcal/mol (vs catalyst-free 47.6 kcal/mol)
Supports catalyst selection for lower-temperature PET synthesis.
DFT calculated values; experimental validation may be needed.
Polyester synthesis DFT modeling Catalysis optimization

Enzymatic Substrate Specificity: DET vs. DMT

The bacterial esterase DmtH, derived from Sphingobium sp. C3, demonstrates differential substrate specificity toward p-phthalic acid esters. While DmtH efficiently transforms dimethyl terephthalate (DMT) to mono-methyl terephthalate (MMT), the enzyme also exhibits the capacity to transform diethyl terephthalate (DET) and diallyl terephthalate (DAT) as alternative substrates [1]. Importantly, in Caenorhabditis elegans toxicity assays, DMT exposure induced severe reactive oxygen species (ROS) production, decreased locomotion, reduced lifespan, and activated mitochondrial stress, whereas exposure to the hydrolysis product MMT did not cause observable toxicity [1]. This establishes DET's distinct enzymatic susceptibility profile relative to DMT, with implications for environmental persistence and biodegradation pathway assessment.

Enzymatic specificity: DET vs DMT
Reported
DET transformed by DmtH; DMT→MMT detoxified; MMT non-toxic in C. elegans
Informs environmental persistence and biodegradation assessment.
DET toxicity not directly quantified in this study.
Environmental fate Biotransformation Toxicity assessment

Thermal Stability and Volatility Profile

Diethyl terephthalate exhibits a boiling point of 302 °C at atmospheric pressure (760 mmHg) and a flash point of 117 °C [1]. This thermal stability profile positions DET as a high-boiling solvent suitable for organic reactions requiring elevated temperatures. In plasticizer applications, DET's low volatility relative to lower-molecular-weight phthalate esters contributes to improved long-term retention within polymer matrices, reducing migration and exudation in end-use products such as PVC formulations [2]. Comparatively, dibutyl phthalate (DBP) exhibits a boiling point of 340 °C but with a significantly lower melting point of –35 °C, reflecting divergent phase behavior and compatibility characteristics [3].

Thermal stability profile
Reported
Boiling point: DET 302°C, DBP 340°C, DMT 288°C; flash point 117°C
Supports high-temperature solvent and low-volatility plasticizer use.
Reported at atmospheric pressure; verify under process conditions.
Plasticizer selection High-temperature synthesis Volatility control

Analytical Purity Specifications and Quantification

Commercially available diethyl terephthalate is routinely supplied with purity specifications of >99.0% (GC) from major vendors, with some sources offering ≥98.0% minimum assay . Analytical determination employs gas chromatography (GC) for purity assessment and reverse-phase HPLC methods utilizing acetonitrile/water/phosphoric acid mobile phases for separation and quantification [1]. In contrast, lower-purity industrial-grade terephthalate esters may contain significant levels of monoester impurities and oligomeric byproducts that interfere with polymerization stoichiometry and final polymer molecular weight distribution [2]. The availability of certified reference standards (e.g., TargetMol TMSM-0954) further supports quantitative analytical workflows .

Purity specification
Class-level
Purity ≥99.0% (GC); HPLC methods available
Essential for stoichiometric control in polymerization and analytical calibration.
Specification review recommended; supplier data may vary.
Quality control Analytical chemistry Procurement specifications

Diethyl Terephthalate – Research and Industrial Applications


PET Synthesis via Ti-Catalyzed Melt Polycondensation

Diethyl terephthalate is optimally deployed as a monomer in the melt-phase polycondensation synthesis of polyethylene terephthalate (PET) when titanium-based catalysts (e.g., Ti(OEt)₄) are employed. DFT calculations confirm that the carboxy oxygen coordination mechanism (M3) proceeds with a low energy barrier of 17.5 kcal/mol, enabling efficient chain growth under moderate thermal conditions [1]. The compound's melting point of 42–45 °C facilitates liquid-phase feeding and homogeneous mixing with diol comonomers without the high-temperature preheating required for dimethyl terephthalate (DMT; Tm ≈ 140 °C) [2].

High-Temperature Organic Synthesis Solvent

Due to its boiling point of 302 °C and flash point of 117 °C, diethyl terephthalate serves as an effective high-boiling solvent for organic transformations requiring sustained elevated temperatures without excessive evaporative loss [1]. Its miscibility with ethanol, acetone, esters, and aromatic hydrocarbons [2] broadens its utility in transesterification reactions, condensation polymerizations, and other thermally demanding synthetic protocols. The compound's ester functionality also permits participation as a reactive solvent in certain applications.

Low-Volatility Plasticizer for PVC and Thermoplastics

Diethyl terephthalate functions as a specialty plasticizer in polyvinyl chloride (PVC) and other thermoplastic systems where low volatility and extended material service life are prioritized [1]. Its boiling point of 302 °C and moderate flash point of 117 °C reduce plasticizer migration and exudation relative to lower-boiling phthalate esters, making DET particularly suitable for automotive interior components, construction materials, and applications subject to thermal cycling [1]. DET's compatibility with diverse polymer matrices supports its use in formulations requiring balanced flexibility and durability [1].

Analytical Reference Standard & PET-Degrading Strain Screening

High-purity diethyl terephthalate (≥99.0% GC) is employed as an analytical reference standard for gas chromatography (GC) calibration and as a substrate for isolating and characterizing PET-degrading microbial strains [1][2]. Validated reverse-phase HPLC methods using acetonitrile/water/phosphoric acid mobile phases on Newcrom R1 columns provide robust separation for purity assessment and impurity profiling . In biodegradation research, DET serves as a model substrate for evaluating esterase activity (e.g., DmtH) toward p-phthalic acid esters, enabling comparative assessment of enzymatic specificity and environmental fate predictions .

Application
Selection Property
Validation Focus
Ti-catalyzed PET melt polycondensation
Low-temperature catalytic pathway
Catalytic energy barrier review
High-temperature organic synthesis
High boiling point and solvent compatibility
Thermal stability and miscibility assessment
Plasticizer for PVC and thermoplastics
Low volatility and migration resistance
Long-term retention and exudation testing
Analytical reference standard and biodegradation research
High purity (GC ≥99.0%) and enzymatic substrate
Purity verification and esterase activity assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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